methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester . This ester is then subjected to esterification with anhydrous acetic acid to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyrroles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
- Ethyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate
- Methyl 4-amino-1-ethyl-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Biological Activity
Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and metabolic pathways.
The molecular formula of this compound is C6H8N2O2, with a molecular weight of approximately 198.22 g/mol. The structural features include:
- Amino group : Contributes to hydrogen bonding with biological macromolecules.
- Methyl ester functional group : Influences hydrophobic interactions and ester hydrolysis.
- Ethyl substituent : Enhances the lipophilicity of the compound, potentially improving membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds with enzymes and receptors, modulating their activities. The hydrophobic interactions facilitated by the ethyl and carboxylate groups further enhance its potential as a bioactive molecule.
Antimicrobial Activity
Pyrrole derivatives have also been evaluated for their antimicrobial properties. For example, a series of pyrrole-based compounds demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . The potential for this compound to act as an antimicrobial agent warrants further investigation.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has shown that pyrrole derivatives can effectively interact with ATP-binding domains in growth factor receptors, leading to potential applications in targeted cancer therapies . this compound's structural features may allow it to engage similarly with these targets.
- Structure–Activity Relationship (SAR) : Studies focusing on SAR have revealed that modifications in the side groups significantly affect biological activity. For instance, the introduction of electron-withdrawing groups can enhance the potency of pyrrole derivatives against drug-resistant tuberculosis . This suggests that similar modifications could be explored for this compound.
- Toxicity and Safety Profiles : Preliminary assessments indicate that many pyrrole derivatives exhibit low cytotoxicity alongside potent biological activities . This safety profile is crucial for developing therapeutic agents based on this compound.
Properties
IUPAC Name |
methyl 4-amino-1-ethylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-5-6(9)4-7(10)8(11)12-2/h4-5H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLRZPAXLFYGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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